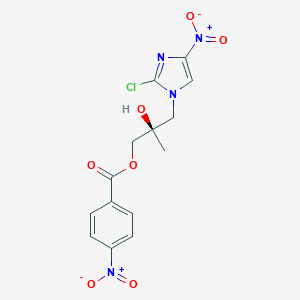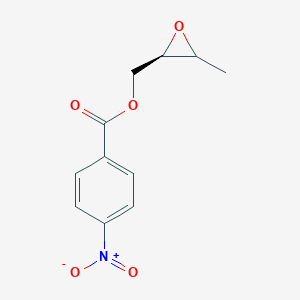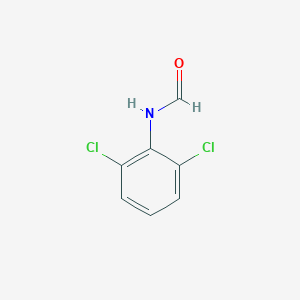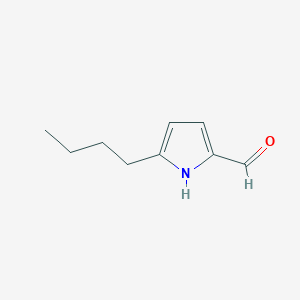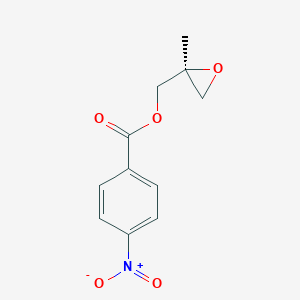
15-désoxy-Δ12,14-Prostaglandine A2
Vue d'ensemble
Description
15-deoxy-Delta(12,14)-prostaglandin A2 is a prostaglandin A derivative that is prostaglandin A2 lacking the 15-hydroxy group and having C=C double bonds at positions 12(13) and 14(15). It is an oxo monocarboxylic acid, a cyclic ketone and a prostaglandins A. It is functionally related to a prostaglandin A2.
Applications De Recherche Scientifique
Analogue Synthétique de PGA2
“15-désoxy-Δ12,14-Prostaglandine A2” is a synthetic analog of PGA2 . It shares common structural features with 15-deoxy-delta12,14-PGJ2, which is a ligand for PPARγ .
Ligand pour PPARγ
This compound is a ligand for PPARγ . PPARγ (Peroxisome proliferator-activated receptor gamma) is a type of nuclear regulatory protein involved in the transcription of several genes. Ligands for PPARγ have potential applications in managing diseases like diabetes, obesity, and cardiovascular diseases .
Activité Antimitotique et Antitumorale
Antimitotic and antitumor activity have been reported for a similar analog . This suggests that “15-désoxy-Δ12,14-Prostaglandine A2” might also have potential applications in cancer treatment .
Effet sur l'Accumulation de Lipides
This compound has been used to study its effect on lipid accumulation . Understanding lipid accumulation can help in the study of diseases like atherosclerosis and obesity .
Viabilité/Activité Mitochondriale
“15-désoxy-Δ12,14-Prostaglandine A2” has been used to study its effect on viability/mitochondrial activity . This could have implications in understanding cellular energy production and diseases related to mitochondrial dysfunction
Mécanisme D'action
Target of Action
The primary target of 15-Deoxy-Delta12,14-Prostaglandin A2 (15d-PGJ2) is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, and metabolism .
Mode of Action
15d-PGJ2 acts as a selective agonist to PPARγ . It binds to PPARγ, leading to its activation. This activation can result in various cellular responses, including anti-inflammatory, anti-proliferative, and pro-apoptotic activities . The specific response depends on the concentration of 15d-PGJ2 and the type of cell .
Biochemical Pathways
15d-PGJ2 influences several biochemical pathways. It has been shown to induce the Unfolded Protein Response (UPR) and oxidative stress response in cells . These responses are part of the cell’s defense system against specific forms of stress, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER) and oxidative stress .
Result of Action
The activation of PPARγ by 15d-PGJ2 can lead to various cellular effects. For instance, it has been shown to inhibit the proliferation of cancer cell lines and differentiate fibroblasts into adipocytes . In multiple myeloma cells, 15d-PGJ2 has been found to induce the formation of reactive oxygen species (ROS) within the cells, leading to a state of oxidative stress . This can result in the accumulation of misfolded proteins, particularly threatening for cells with a high protein folding load or those susceptible to oxidative stress .
Action Environment
Analyse Biochimique
Biochemical Properties
15-deoxy-delta12,14-Prostaglandin A2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with peroxisome proliferator-activated receptor γ (PPARγ), a member of the nuclear receptor superfamily . This interaction is crucial in lipid metabolism and bone metabolism .
Cellular Effects
15-deoxy-delta12,14-Prostaglandin A2 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it promotes the formation of marrow adipocytes and inhibits the formation of osteoblasts, resulting in bone loss .
Molecular Mechanism
The molecular mechanism of action of 15-deoxy-delta12,14-Prostaglandin A2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 15-deoxy-delta12,14-Prostaglandin A2 change over time in laboratory settings . It has been observed that the compound induces an increase in reactive oxygen species (ROS) production in cells after 1 hour of treatment .
Dosage Effects in Animal Models
The effects of 15-deoxy-delta12,14-Prostaglandin A2 vary with different dosages in animal models . For instance, it has been found to inhibit lung inflammation and remodeling in distinct murine models of asthma .
Metabolic Pathways
15-deoxy-delta12,14-Prostaglandin A2 is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
15-deoxy-delta12,14-Prostaglandin A2 is transported and distributed within cells and tissues . It is known to be covalently bound to cellular nucleophiles, such as free cysteine residues of proteins that regulate intracellular signaling pathways .
Subcellular Localization
It is known that there are specific binding sites of the compound in the plasma membrane of cerebral cortices .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6-7,9-10,12,15-16,18H,2-5,8,11,13-14H2,1H3,(H,22,23)/b9-6+,10-7-,17-12-/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHHGDAJJMEHST-NBIYZLHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C=CC(=O)C1CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C\1/C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)
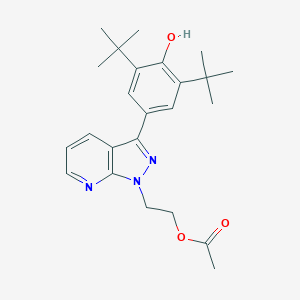
![1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)
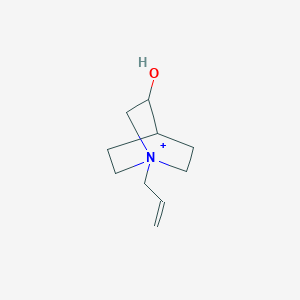
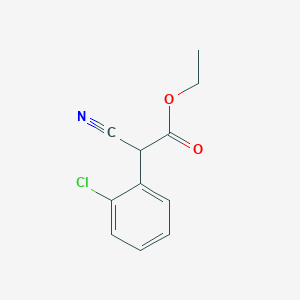
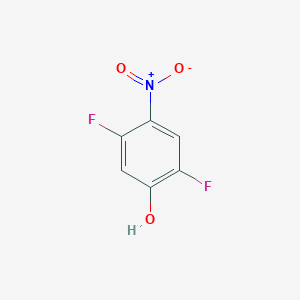

![N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide](/img/structure/B51168.png)
